(3E)-4-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one
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Overview
Description
The compound “4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one” is a complex organic molecule . It is likely to be used in the field of chemistry for various purposes, including research and development .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the formation of the pyridine ring . The exact method would depend on the desired target compound . For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine, a related compound, has been reported .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and an anilino group . The presence of these groups is likely to confer unique physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . For example, the compound might undergo reactions with other organic compounds to form new products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . For example, the presence of the trifluoromethyl group and the pyridine ring is likely to affect its polarity, solubility, and reactivity .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The research on this compound spans various aspects of chemical synthesis and structural analysis. For example, studies have shown that similar compounds can be utilized in the synthesis of heterocyclic systems. Furin and Zhuzhgov (2005) discussed the reactions of perfluoro(2-methyl-2-pentene) with N,S-dinucleophiles leading to fused heterocyclic systems, highlighting the versatility of such compounds in generating structurally diverse heterocycles Furin & Zhuzhgov, 2005.
Reactivity and Cycloadditions
Evariste et al. (1993) explored the reactivity of 4-trifluoromethyl-1,3-oxazin-6-ones in Diels-Alder cycloadditions, leading to the synthesis of new 2-trifluoromethyl pyridines. This study demonstrates the compound's role in facilitating regioselective synthesis and enabling further chemical transformations Evariste, Janousek, Maliverney, Merényi & Viehe, 1993.
Potential for Antitumor Activity
Maftei et al. (2016) described the design and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including compounds related to the one . This work aimed at modifying the lipophilicity to enhance the transport of bioactive units through cell walls, assessing in vitro anticancer activity across various cell lines. Such research indicates the potential pharmaceutical applications of these compounds in developing new anticancer agents Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm & Neda, 2016.
Synthesis of Functional Derivatives
Dorokhov et al. (1991) explored the synthesis of functional derivatives of trifluoromethylpyrimidines from acetylacetone, trifluoroacetonitrile, and aryl isocyanates. This research is relevant for understanding the broader chemical reactivity and potential applications of trifluoromethyl compounds in synthesizing diverse chemical structures Dorokhov, Komkov, Vasil’ev, Azarevich & Gordeev, 1991.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-1,1,1-trifluoropent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF6N2O2/c1-9(6-14(27)17(22,23)24)26-12-4-2-3-5-13(12)28-15-11(18)7-10(8-25-15)16(19,20)21/h2-8,26H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVUODXGDMBJP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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